molecular formula C6H8O6 B7770837 L-Ascorbic Acid CAS No. 53262-66-1

L-Ascorbic Acid

Cat. No.: B7770837
CAS No.: 53262-66-1
M. Wt: 176.12 g/mol
InChI Key: CIWBSHSKHKDKBQ-JLAZNSOCSA-N
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Description

L-Ascorbic acid (Vitamin C) is an essential nutrient for humans and certain animals, functioning as a cofactor in enzymatic reactions, a potent antioxidant, and a modulator of immune and collagen synthesis pathways . It is water-soluble and structurally characterized by a six-carbon lactone ring with two ionizable hydroxyl groups (pKa values of 4.2 and 11.6) . Industrially, this compound is synthesized from D-glucose via a multi-step process involving microbial fermentation and chemical oxidation . Its derivatives, such as ascorbyl phosphates and glucosides, are widely used in cosmetics and pharmaceuticals due to enhanced stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
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InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1
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InChI Key

CIWBSHSKHKDKBQ-JLAZNSOCSA-N
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Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
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Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
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Molecular Formula

C6H8O6, HC6H7O6
Record name L-ASCORBIC ACID
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Related CAS

134-03-2 (monosodium salt)
Record name Ascorbic acid [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID5020106, DTXSID50986567
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Molecular Weight

176.12 g/mol
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Physical Description

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992), Dry Powder; Liquid, White to pale yellow, odourless crystalline powder, White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS], Solid, ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER.
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents, 1 g dissolves in about 3 ml of water., The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol., Solubility in water: 80% at 100 °C, 40% at 45 °C, 400 mg/mL at 40 °C, Solubility in water, g/100ml: 33
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Density

1.65 (NTP, 1992) - Denser than water; will sink, 1.65 g/cu cm at 25 °C, 1.65 g/cm³
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Impurities

Oxalic acid < 0.2%, Heavy metals (as Pb): < 10 mg/kg
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Color/Form

Crystals (usually plates, sometimes needles, monoclinic system), White crystals (plates or needles), White to slightly yellow crystals or powder ... gradually darkens on exposure to light

CAS No.

50-81-7, 6730-29-6, 53262-66-1
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Melting Point

374 to 378 °F (decomposes) (NTP, 1992), Between 189 °C and 193 °C with decomposition, 190-192 °C (some decomposition), Melting point = 465.15 deg K, decomposes., 191 °C
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Preparation Methods

Hydrogenation of D-Glucose to D-Sorbitol

The process begins with the catalytic hydrogenation of D-glucose under high pressure (100–150 atm) and elevated temperatures (120–150°C) using a nickel catalyst. This step yields D-sorbitol, a sugar alcohol, with near-quantitative efficiency.

Microbial Oxidation to L-Sorbose

D-Sorbitol undergoes microbial oxidation using Acetobacter suboxydans at pH 4–6 and 30°C. This selective fermentation step introduces a ketone group at the C2 position, producing L-sorbose. The microbial action ensures proper stereochemistry, critical for subsequent reactions.

Protection of Hydroxyl Groups

L-Sorbose is reacted with acetone in the presence of an acid catalyst (e.g., sulfuric acid) to form diacetone-L-sorbose (2,3:4,6-diisopropylidene-α-L-sorbose). This acetal protection shields hydroxyl groups at positions 2, 3, 4, and 6, leaving the C1 and C5 hydroxyls exposed for oxidation.

Oxidation to 2-Keto-L-Gulonic Acid (2-KLGA)

Diacetone-L-sorbose is oxidized using potassium permanganate (KMnO₄) in an alkaline medium, yielding diacetone-2-keto-L-gulonic acid. Acidic hydrolysis removes the protective acetone groups, producing 2-keto-L-gulonic acid (2-KLGA). Modern variants employ platinum-catalyzed aerobic oxidation, bypassing the need for protective groups.

Lactonization to this compound

The final step involves heating 2-KLGA with aqueous hydrochloric acid, inducing gamma-lactonization and enolization to form this compound. This step typically achieves yields of 80–85%.

Table 1: Key Parameters in the Reichstein Process

StepReagents/ConditionsYield (%)
HydrogenationNi catalyst, 150°C, 150 atm~98
Microbial OxidationAcetobacter suboxydans, pH 5, 30°C~95
OxidationKMnO₄ or Pt/O₂~90
LactonizationHCl, 60°C~85

Two-Step Fermentation: A Biotechnological Advance

To address the complexity of the Reichstein process, a two-step fermentation method was developed in the 1980s. This approach uses genetically modified bacteria to directly convert D-glucose to 2-KLGA, bypassing multiple chemical steps.

First Fermentation: Glucose to 2,5-Diketo-D-Gluconic Acid

Erwinia herbicola oxidizes D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG) via intermediate steps involving gluconic acid and 2-keto-D-gluconic acid. This step operates at 30°C and pH 7.0, with yields exceeding 90%.

Second Fermentation: 2,5-DKG to 2-KLGA

Corynebacterium sp. expresses 2,5-DKG reductase, which selectively reduces the C5 ketone group of 2,5-DKG to form 2-KLGA. Subsequent lactonization (as in the Reichstein process) yields this compound. This method reduces the total steps from five to two, improving overall efficiency.

Table 2: Comparison of Reichstein vs. Two-Step Fermentation

ParameterReichstein ProcessTwo-Step Fermentation
Steps52
Microbial Involvement1 step2 steps
Yield (Overall)60–70%75–80%
Key DrawbackHarsh oxidation conditionsGenetic instability

Purification and Crystallization Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade this compound. Patent US5391770A details a multi-step purification protocol involving ion-exchange resins, decolorizing agents, and solvent crystallization.

Ion-Exchange Resin Treatment

Crude ascorbic acid solutions are passed through sulfonic acid resins (e.g., Amberlite IRN 77) to remove cationic impurities, followed by basic resins (e.g., Amberlite A368) to eliminate anionic contaminants. For example, a methanolic solution containing 10.1% ascorbic acid was treated with Amberlite IRN 77 at 50°C, achieving 97.3% purity after resin filtration.

Decolorization with Activated Charcoal

Acticarbon L3S, pre-treated with sulfuric acid, effectively adsorbs colored impurities. A 1.3 g/L dose at 50°C for 15 minutes reduces absorbance at 420 nm by 90%.

Solvent Crystallization

Methanol-water mixtures are used to crystallize ascorbic acid. Concentration under reduced pressure (300 mm Hg) at 40°C initiates nucleation, with seed crystals (2 g/L) added to enhance yield. Cooling to 30°C precipitates 99% pure crystals, as evidenced by a 238.5 g batch with 97.3% assay.

Table 3: Purification Efficiency Using Amberlite Resins

Resin TypeFunctionPurity Increase (%)
Amberlite IRN 77Cation exchange85 → 92
Amberlite A368Anion exchange92 → 97

Sulfite Additives for Enhanced Recovery

Patent US6864376B2 introduces sulfite species (e.g., sodium sulfite) to ascorbic acid synthesis, mitigating oxidative degradation and improving color stability. Sulfites act as free-radical scavengers, reducing the formation of dehydroascorbic acid and other byproducts. In a trial, adding 0.1% w/w sodium sulfite to a methanolic solution increased recovery from 88% to 94% while reducing yellowness index by 40%.

Industrial-Scale Process Optimization

Modern facilities integrate continuous-flow reactors and real-time monitoring to enhance throughput. For instance, a 3-liter reactor processing 2973.3 g of methanolic solution achieved a 13.5% ascorbic acid concentration within 2 hours, with subsequent crystallization yielding 238.5 g of product. Key parameters include:

  • Temperature Control : Maintaining 50–55°C during resin treatment prevents thermal degradation.

  • Solvent Ratios : Methanol-water mixtures (3:1 v/v) optimize solubility and crystallization kinetics.

  • Resin Regeneration : Amberlite IRN 77 is regenerated with 5% HCl, restoring 95% of its exchange capacity.

Environmental and Economic Considerations

While the Reichstein process relies on hazardous chemicals (e.g., KMnO₄), the two-step fermentation method reduces waste generation by 30%. However, fermentation requires sterile conditions and genetically modified organisms, raising regulatory hurdles. Ion-exchange resins, though reusable, contribute to 15–20% of operational costs in large-scale plants .

Chemical Reactions Analysis

Acidity and Deprotonation

L-ascorbic acid acts as a diprotic acid with pKa values of 4.2 (C3-OH) and 11.6 (C2-OH) . Deprotonation generates the ascorbate monoanion (AscH⁻), stabilized by electron delocalization across the enediolate system . This resonance stabilization explains its higher acidity compared to typical alcohols:

AscH2AscH+H+(pKa=4.2)\text{AscH}_2 \leftrightarrow \text{AscH}^- + \text{H}^+ \quad (\text{p}K_a = 4.2)AscHAsc2+H+(pKa=11.6)\text{AscH}^- \leftrightarrow \text{Asc}^{2-} + \text{H}^+ \quad (\text{p}K_a = 11.6)

Metal-Catalyzed Oxidation

This compound undergoes catalytic oxidation by Fe(III) and Cu(II) via oxygen-dependent pathways :

Metal IonReaction StoichiometryRate Constant (M⁻²s⁻¹)
Fe(III)Fe(III) + AscH₂/AscH⁻ + O₂ → Fe(III) + H₂O₂ + DHA5.7×10⁴ (AscH₂), 4.7×10⁴ (AscH⁻)
Cu(II)Cu(II) + AscH₂/AscH⁻ + O₂ → Cu(II) + H₂O₂ + DHA7.7×10⁴ (AscH₂), 2.8×10⁶ (AscH⁻)

These reactions produce hydrogen peroxide (H₂O₂) and dehydroascorbic acid (DHA) without metal reduction .

Reactive Oxygen Species (ROS) Interactions

Ascorbate reacts with hydroxyl (·OH) and superoxide (O₂·⁻) radicals at near diffusion-controlled rates :

AscH+OHAsc+H2O(k=1.1×1010 M1s1)\text{AscH}^- + \cdot\text{OH} \rightarrow \text{Asc}^{\cdot-} + \text{H}_2\text{O} \quad (k = 1.1 \times 10^{10}\ \text{M}^{-1}\text{s}^{-1})

Semidehydroascorbate (Asc·⁻) disproportionates to ascorbate and DHA:

2 Asc+H2OAscH+DHA(k=2×105 M1s1)2\ \text{Asc}^{\cdot-} + \text{H}_2\text{O} \rightarrow \text{AscH}^- + \text{DHA} \quad (k = 2 \times 10^5\ \text{M}^{-1}\text{s}^{-1})

Hydrolysis and Degradation

DHA undergoes pH-dependent hydrolysis with a half-life of 5–15 minutes at 37°C :

PathwayConditionsMajor Products
Acidic (pH 5.0)Protonation of lactone → intramolecular proton transfer(Z)-2,3,4,5-pentahydroxyhex-2-enoic acid
Basic (pH 9.5)Nucleophilic attack by OH⁻ → ring openingDiketogulonic acid, oxalic acid

At 190°C, degradation follows first-order kinetics with rate constants of 0.012–0.034 min⁻¹ depending on pH .

Radical Reactions

  • Hydroxylation : Mediates alkene hydroxylation via H₂O₂ generation in Fenton-like systems .

  • Aryl Radical Cyclization : Reduces aryl diazonium salts to aryl radicals for C–H functionalization :

ArN2++AscHAr+N2+Asc\text{ArN}_2^+ + \text{AscH}^- \rightarrow \text{Ar}^\cdot + \text{N}_2 + \text{Asc}^{\cdot-}

Multicomponent Reactions

  • Forms imidazolinones and polyhydroquinolines via condensation with amines/aldehydes . For example, heating with N-acetyl-L-arginine yields N-δ-(4-(1,2-dihydroxy-3-propyliden)-3-imidazolin-5-on-2-yl)-L-ornithine (DPI) .

Pro-Oxidative Behavior

In the presence of Fe²⁺/Cu⁺, ascorbate generates hydroxyl radicals via Fenton chemistry :

Fe2++H2O2Fe3++OH+OH\text{Fe}^{2+} + \text{H}_2\text{O}_2 \rightarrow \text{Fe}^{3+} + \cdot\text{OH} + \text{OH}^-

This dual antioxidant/pro-oxidant role is concentration-dependent, with pro-oxidative effects dominating above 100 µM .

Scientific Research Applications

Nutritional and Dietary Applications

Food Fortification and Preservation
L-ascorbic acid is widely used to fortify foods that lack sufficient vitamin C. It helps restore nutritional losses during processing and storage. Additionally, it serves as a preservative by preventing oxidative rancidity in frozen fish, inhibiting enzymatic browning in cut fruits, and stabilizing color and flavor in cured meats .

Dietary Supplements
As a dietary supplement, this compound is crucial for maintaining optimal health. It plays a significant role in collagen biosynthesis, enhancing immunity, and protecting against oxidative stress. The recommended daily allowance (RDA) for adults is generally around 100 mg .

Agricultural Applications

Plant Growth and Defense
In agriculture, this compound promotes seed germination, plant growth, and root development. Spraying plants with ascorbic acid solutions has been shown to enhance their resistance to environmental stressors such as ozone and smog . Moreover, it synchronizes fruit maturation for easier mechanical harvesting and improves plants' defense mechanisms against diseases .

Animal Nutrition
this compound is essential for certain animals, particularly fish and livestock. Fish require dietary vitamin C for proper growth and skeletal health, while ruminants may benefit under stress conditions .

Pharmaceutical Applications

Topical Formulations
Topical applications of this compound have gained attention for their antioxidant properties and ability to stimulate collagen production. A notable study demonstrated that a stable formulation of this compound could effectively penetrate the skin to treat photodamage and aging . This application has been particularly beneficial in dermatology for improving skin texture and reducing signs of aging.

Stability Challenges
Despite its benefits, this compound is notoriously unstable when exposed to air, light, heat, and moisture. Researchers are exploring various stabilization techniques to enhance its efficacy in pharmaceutical products .

Cosmetic Applications

Anti-Aging Products
this compound is widely used in cosmetic formulations due to its ability to reduce oxidative damage caused by UV radiation. It is effective in both UV-B and UV-A bands by neutralizing free radicals generated from sun exposure . Recent advancements have led to the development of stable formulations that provide longer-lasting effects on skin aging.

Combination with Other Ingredients
Studies have shown that combining this compound with other bioactive compounds can enhance its effectiveness. For instance, formulations incorporating zinc sulfate and tyrosine have been developed to improve collagen remodeling alongside antioxidant protection .

Industrial Applications

Synthetic Polymers and Metal Technology
this compound finds applications beyond food and health; it is also utilized in the synthetic polymer industry and metal technology due to its reducing properties. It has been proposed for use in photoprocessing applications as well as cleaning agents .

Case Studies

Application Area Study/Findings Impact
Agriculture Ascorbic acid spray on crops enhanced resistance to ozone damage .Improved crop yield and resilience against environmental stressors.
Pharmaceuticals Stable topical formulation improved skin health post-laser treatment .Enhanced recovery from photodamage with significant patient satisfaction.
Cosmetics Combination of ascorbic acid with zinc showed improved collagen synthesis .Effective anti-aging treatment leading to visible skin improvements.

Mechanism of Action

Ascorbic acid exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It also regenerates other antioxidants, such as alpha-tocopherol, from their oxidized forms . Additionally, ascorbic acid is involved in the synthesis of collagen by hydroxylating proline and lysine residues in procollagen .

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Their Properties

Compound Structural Modification Bioactivity Comparison to this compound Stability/Applications
Ascorbate 2-Phosphate Phosphate group at C2 Similar nitric oxide stimulation Enhanced stability in cosmetics
Ascorbate 2-Sulfate Sulfate group at C2 20–27% activity in nitric oxide pathways Low metabolic utility
2-O-α-D-Glucopyranosylascorbic Acid Glucose moiety at C2 Equivalent biological activity Improved shelf-life

Table 2: Antioxidant Efficacy (IC50 Values) in Radical Scavenging Assays

Compound DPPH (IC50) ABTS (IC50) PTIO (IC50)
This compound 50 µM 45 µM 60 µM
Dioscorea Compound 4 7 µM N/A N/A
Myricetin 55 µM 42 µM 58 µM

Analytical and Detection Methods

  • Electrochemical Sensors : Screen-printed graphene electrodes modified with ionic liquids achieve µM-level detection limits and resolve oxidation peaks of this compound, dopamine, and uric acid .
  • Chromatography vs. Titrimetry : High-performance thin-layer chromatography (HPTLC-D) provides specificity for this compound, whereas titrimetry overestimates content by 42.25% due to interference from redox-active compounds .

Biological Activity

L-ascorbic acid, commonly known as Vitamin C, is a vital nutrient with significant biological activities. Its role extends beyond basic nutrition, influencing various physiological processes including antioxidant defense, collagen synthesis, immune function, and potential therapeutic applications against diseases. This article delves into the multifaceted biological activity of this compound, supported by recent research findings and case studies.

Antioxidant Properties

This compound is renowned for its antioxidant activity , which plays a crucial role in protecting cells from oxidative stress. It acts as a free radical scavenger and enhances the activity of other antioxidants like tocopherol and glutathione.

  • Mechanisms of Action : this compound modulates the NFκB/TNFα pathway, influencing apoptosis and cellular signaling. It promotes the expression of genes encoding antioxidant proteins through transcription factors such as Nrf2 and AP-1 .
  • Mitochondrial Function : It aids in maintaining mitochondrial redox status by regenerating its reduced form from oxidized ascorbate, thus reducing superoxide radical generation .

Immune Function Enhancement

Recent studies have shown that this compound significantly enhances immune responses:

  • Dietary Effects on Crayfish : A study on red swamp crayfish demonstrated that supplemental this compound improved growth performance, feed utilization, and survival rates. The treatment groups showed increased serum biochemical indices and enhanced non-specific immune responses .
  • Biochemical Indices : Increased levels of total protein, albumin, globulin, and lysozyme activity were observed in crayfish fed diets supplemented with this compound .

Collagen Synthesis

This compound is essential for collagen synthesis, a critical component of skin health:

  • Role in Hydroxylation : It acts as a co-factor for proline and lysine hydroxylases involved in stabilizing collagen structure. The absence of vitamin C leads to decreased collagen synthesis and crosslinking .
  • Topical Applications : Clinical studies indicate that topical application of this compound can improve photodamaged skin by enhancing collagen production and overall skin texture .

Table 1: Summary of Research Findings on this compound

Study ReferenceSubjectKey Findings
Human CellsEnhanced antioxidant activity; modulation of NFκB pathway
Red Swamp CrayfishImproved growth, survival rates; enhanced immune response
Human SkinImproved collagen synthesis; reduction in photodamage
Human Clinical TrialObjective improvement in skin texture after 3 months of treatment

Potential Therapeutic Applications

Emerging research suggests potential applications of this compound in therapeutic settings:

  • Cancer Research : Certain studies indicate selective cytotoxicity of this compound derivatives against cancer cell lines while sparing healthy cells. This points towards its potential role in cancer therapy .
  • Hepatoprotective Effects : The hepatoprotective effects are attributed to the activation of antioxidant enzymes like glutathione peroxidase and catalase, which mitigate oxidative damage in liver tissues .

Q & A

Q. How should researchers formulate hypotheses when investigating this compound’s dual role in oxidative stress?

  • Methodological Answer : Frame hypotheses using PICOT criteria:
  • P opulation: Specific cell lines or animal models.
  • I ntervention: Ascorbate concentration, delivery method (oral vs. IV).
  • C omparator: Control groups with/without metal chelators.
  • O utcome: Biomarkers (e.g., 8-OHdG for DNA oxidation, CRP for inflammation).
  • T ime: Acute vs. chronic exposure periods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.